molecular formula C18H16N2S2 B091704 Indole, 3,3'-(dithiodimethylene)di- CAS No. 17004-43-2

Indole, 3,3'-(dithiodimethylene)di-

Cat. No. B091704
CAS RN: 17004-43-2
M. Wt: 324.5 g/mol
InChI Key: DTKNIMAUYXQMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3,3'-(dithiodimethylene)di- is a chemical compound that has been used extensively in scientific research. It is a versatile compound that has been used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. In

Scientific Research Applications

Indole, 3,3'-(dithiodimethylene)di- has been used in a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe. It has been used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. Additionally, indole, 3,3'-(dithiodimethylene)di- has been used as a cross-linking agent in protein-protein interactions, as well as a reagent for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of indole, 3,3'-(dithiodimethylene)di- is not fully understood. However, it is believed to interact with thiol groups on proteins and other biomolecules, leading to the formation of disulfide bonds. This interaction can lead to changes in protein conformation and function.

Biochemical And Physiological Effects

Indole, 3,3'-(dithiodimethylene)di- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting the redox balance. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using indole, 3,3'-(dithiodimethylene)di- in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, a cross-linking agent, and a reagent for the synthesis of various compounds. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are many potential future directions for research involving indole, 3,3'-(dithiodimethylene)di-. One area of research could involve further exploring its potential as a fluorescent probe for imaging and detection purposes. Additionally, research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Further investigation into the mechanism of action of this compound could also lead to new insights into protein function and regulation.

Synthesis Methods

The synthesis of indole, 3,3'-(dithiodimethylene)di- can be achieved through a variety of methods. One of the most common methods involves the reaction of indole with 1,2-dithiolane-3-pentanone in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain the pure compound.

properties

CAS RN

17004-43-2

Product Name

Indole, 3,3'-(dithiodimethylene)di-

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole

InChI

InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2

InChI Key

DTKNIMAUYXQMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43

Origin of Product

United States

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